Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic 1,4-dihydropyridine (DHP) derivative characterized by a hexahydroquinoline core fused with a cyclohexanone ring. The molecule features a 3-bromo-4-hydroxy-5-methoxyphenyl substituent at position 4 and a propan-2-yl ester at position 3. This structural motif is common in bioactive DHPs, which are known for calcium channel modulation, antimicrobial, and antioxidant activities .
Properties
IUPAC Name |
propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO5/c1-10(2)28-21(26)17-11(3)23-14-6-5-7-15(24)19(14)18(17)12-8-13(22)20(25)16(9-12)27-4/h8-10,18,23,25H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPFFRCJJVYBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)Br)O)OC)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Esterification: The carboxylic acid group is esterified with isopropanol in the presence of an acid catalyst to form the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the quinoline core can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and catalysts (Pd/C)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological effects are mediated through:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It can bind to specific receptors on cell surfaces, triggering signaling cascades that result in biological responses.
DNA Interaction: It may intercalate into DNA, affecting gene expression and cellular replication processes.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations:
Ester Group Impact: Methyl and ethyl esters (e.g., ) exhibit simpler packing due to smaller substituents, forming hydrogen-bonded chains (N–H···O). The propan-2-yl group’s bulkiness may reduce crystal symmetry or alter solubility .
Aromatic Substitution Patterns: The 3-bromo-4-hydroxy-5-methoxyphenyl group in the target compound creates a polar, hydrogen-bond-donor/acceptor-rich region, contrasting with simpler 4-methoxyphenyl () or 5-bromo-2-hydroxyphenyl () analogs. Bromine at position 3 may enhance halogen bonding in protein interactions .
Ring Puckering and Conformation: Analogs like methyl 4-(4-methoxyphenyl)-DHP exhibit a twisted boat conformation in the dihydropyridine ring and a slightly distorted chair in the cyclohexanone ring . The propan-2-yl variant may adopt similar puckering, as described by Cremer-Pople parameters .
Spectroscopic and Computational Comparisons
NMR Analysis ():
- In structurally similar DHPs (e.g., compounds 1 and 7 in ), chemical shifts in regions A (positions 39–44) and B (29–36) vary significantly due to substituent-induced electronic effects. The target compound’s 3-bromo group is expected to deshield nearby protons, causing distinct δH shifts in these regions.
Hydrogen Bonding and Crystal Packing:
- Methyl ester analogs form infinite chains via N–H···O interactions (2.86–3.12 Å) . The propan-2-yl ester’s steric hindrance may weaken these interactions, leading to less directional packing or alternative motifs (e.g., C–H···π) .
Q & A
Basic Question: What are the standard synthetic protocols for this compound, and what critical reaction conditions ensure reproducibility?
Answer:
The synthesis typically involves a multi-step approach starting with the condensation of substituted benzaldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) with amines to form imine intermediates, followed by cyclization with cyclohexanone derivatives under acidic or basic conditions . Key conditions include:
- Catalysts : Use of acetic acid or piperidine for imine formation and cyclization .
- Solvents : Polar aprotic solvents (e.g., ethanol, DMF) to stabilize intermediates and enhance reaction rates .
- Temperature : Controlled heating (60–80°C) for cyclization steps to avoid side reactions .
Reproducibility hinges on strict control of stoichiometry, solvent purity, and inert atmosphere to prevent oxidation of sensitive groups (e.g., phenolic -OH) .
Advanced Question: How can reaction yields be optimized when synthesizing this compound, particularly addressing low cyclization efficiency?
Answer:
Low cyclization efficiency often arises from steric hindrance at the 4-position of the quinoline core. Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (from 12 hours to 30 minutes) and improves yield by 15–20% via enhanced thermal uniformity .
- Catalyst screening : Transition-metal catalysts (e.g., ZnCl₂) can accelerate ring closure by coordinating with the carbonyl group .
- Solvent modulation : Switching from ethanol to DMF increases solubility of bulky intermediates, improving cyclization rates .
Post-reaction analysis via HPLC or TLC is critical to identify unreacted starting materials and adjust conditions iteratively .
Basic Question: What spectroscopic techniques are recommended for structural confirmation, and which functional groups require priority analysis?
Answer:
- NMR (¹H/¹³C) : Essential for confirming the hexahydroquinoline core and substituent positions. The 5-oxo group appears as a deshielded carbonyl carbon (~200 ppm in ¹³C NMR) .
- IR spectroscopy : Identifies key groups:
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and bromine isotope patterns .
Priority groups: Bromine (via XRF or MS), ester linkage, and phenolic -OH, as these dictate reactivity and stability .
Advanced Question: How can X-ray crystallography resolve stereochemical ambiguities in the hexahydroquinoline core?
Answer:
X-ray crystallography determines absolute configuration, particularly for chiral centers at C4 and C8 in the hexahydroquinoline ring. Key steps:
- Crystal growth : Use slow evaporation of a dichloromethane/hexane mixture to obtain diffraction-quality crystals .
- Data collection : High-resolution (≤0.8 Å) datasets at low temperature (100 K) minimize thermal motion artifacts .
- Refinement : Software (e.g., SHELXL) models hydrogen bonding (e.g., N-H···O) to confirm chair conformations and substituent orientations .
Discrepancies between NMR (solution state) and X-ray (solid state) data may indicate conformational flexibility .
Basic Question: What known biological activities are associated with this compound’s structural analogs?
Answer:
Hexahydroquinoline derivatives exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (MIC 2–8 µg/mL) via membrane disruption .
- Anti-inflammatory effects : Inhibition of COX-2 (IC₅₀ ~10 µM) through hydrophobic interactions with the active site .
- Antioxidant capacity : Scavenging of ROS (e.g., DPPH assay, EC₅₀ 25 µM) attributed to the phenolic -OH group .
These activities are structure-dependent; bromine and methoxy groups enhance lipophilicity and target binding .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic profiles?
Answer:
- Substituent modifications :
- Replace the propan-2-yl ester with methyl or ethyl groups to alter logP and bioavailability .
- Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to enhance metabolic stability .
- In vitro assays :
- In silico modeling : QSAR models predict ADMET properties using descriptors like topological polar surface area (TPSA) .
Basic Question: What are the primary degradation pathways of this compound under ambient storage conditions?
Answer:
- Hydrolysis : Ester group cleavage in humid environments, forming carboxylic acid derivatives .
- Oxidation : Bromine loss or methoxy demethylation under light exposure, detected via LC-MS .
- Dimerization : Quinoline core aggregation via Michael addition at the 5-oxo position .
Mitigation strategies: Store at -20°C in amber vials under argon, with silica gel to control humidity .
Advanced Question: How can regioselective functionalization of the aromatic ring be achieved without compromising the quinoline core?
Answer:
- Electrophilic substitution : Use Br₂ in acetic acid for bromination at the 3-position, leveraging the hydroxyl group’s directing effects .
- Protection/deprotection : Temporarily silylate the phenolic -OH (e.g., TBSCl) before introducing nitro or amino groups .
- Cross-coupling reactions : Suzuki-Miyaura coupling with Pd(PPh₃)₄ to attach aryl/heteroaryl groups at the 4-position .
Monitor reaction progress via ¹H NMR to ensure core integrity .
Basic Question: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Answer:
- Matrix interference : Plasma proteins bind to the hydrophobic core, reducing recovery. Use protein precipitation with acetonitrile (1:3 v/v) .
- Low sensitivity : Enhance LC-MS/MS detection via derivatization (e.g., dansyl chloride for -OH groups) .
- Isomer separation : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers with a hexane/isopropanol gradient .
Advanced Question: How do conflicting bioactivity data across studies correlate with synthetic impurities or stereochemical variations?
Answer:
- Impurity profiling : HPLC-UV/ELSD detects byproducts (e.g., de-brominated analogs) that may antagonize activity .
- Enantiomer testing : Separate isomers via chiral chromatography and assay individually; often, one enantiomer dominates activity (e.g., (R)-isomer IC₅₀ 5 µM vs. (S)-isomer IC₅₀ >50 µM) .
- Batch comparison : Statistical analysis (e.g., PCA) correlates impurity profiles with bioassay outcomes to identify critical quality attributes .
Basic Question: What safety protocols are recommended for handling this compound in the laboratory?
Answer:
- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors or fine powders .
- Waste disposal : Collect halogenated waste in sealed containers for incineration .
Advanced Question: How can computational modeling predict binding modes to biological targets like COX-2 or bacterial topoisomerases?
Answer:
- Docking studies (AutoDock Vina) : Simulate interactions between the bromophenyl group and hydrophobic pockets in COX-2 (PDB: 5KIR) .
- MD simulations (GROMACS) : Assess stability of quinoline-topoisomerase IV complexes over 100 ns trajectories to identify critical hydrogen bonds .
- Free energy calculations (MM-PBSA) : Estimate binding affinities (ΔG) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
